molecular formula C18H25NO3S B12199934 [(4-Pentyloxynaphthyl)sulfonyl]propylamine

[(4-Pentyloxynaphthyl)sulfonyl]propylamine

Cat. No.: B12199934
M. Wt: 335.5 g/mol
InChI Key: RBYZBVUBXYWYEZ-UHFFFAOYSA-N
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Description

[(4-Pentyloxynaphthyl)sulfonyl]propylamine is an organic compound with the molecular formula C18H25NO3S. It contains a naphthyl group, a sulfonyl group, and a propylamine group. This compound is notable for its unique structure, which includes multiple bonds, aromatic rings, and functional groups such as ether and sulfonamide .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

[(4-Pentyloxynaphthyl)sulfonyl]propylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

[(4-Pentyloxynaphthyl)sulfonyl]propylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of [(4-Pentyloxynaphthyl)sulfonyl]propylamine involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site . This inhibition can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(4-Pentyloxynaphthyl)sulfonyl]propylamine is unique due to its combination of a naphthyl group, a sulfonyl group, and a propylamine group. This structure provides distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C18H25NO3S

Molecular Weight

335.5 g/mol

IUPAC Name

4-pentoxy-N-propylnaphthalene-1-sulfonamide

InChI

InChI=1S/C18H25NO3S/c1-3-5-8-14-22-17-11-12-18(23(20,21)19-13-4-2)16-10-7-6-9-15(16)17/h6-7,9-12,19H,3-5,8,13-14H2,1-2H3

InChI Key

RBYZBVUBXYWYEZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCCC

Origin of Product

United States

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